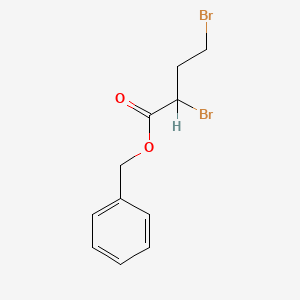

Benzyl 2,4-dibromobutanoate

説明

The exact mass of the compound Benzyl 2,4-dibromobutanoate is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant;Health Hazard;Environmental Hazard, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality Benzyl 2,4-dibromobutanoate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Benzyl 2,4-dibromobutanoate including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

特性

IUPAC Name |

benzyl 2,4-dibromobutanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12Br2O2/c12-7-6-10(13)11(14)15-8-9-4-2-1-3-5-9/h1-5,10H,6-8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XQJJSEGHTSUQBZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC(=O)C(CCBr)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12Br2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60945761 | |

| Record name | Benzyl 2,4-dibromobutanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60945761 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

336.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

23085-60-1, 50712-74-8 | |

| Record name | Phenylmethyl 2,4-dibromobutanoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=23085-60-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzyl 2,4-dibromobutanoate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023085601 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzyl 2,4-dibromobutanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60945761 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Benzyl 2,4-dibromobutanoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.101.938 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Benzyl 2,4-dibromobutyrate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

The Strategic Utility of Benzyl 2,4-dibromobutanoate in Complex Molecular Synthesis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides an in-depth exploration of Benzyl 2,4-dibromobutanoate (CAS No. 23085-60-1), a versatile bifunctional reagent, from its fundamental properties to its strategic application in the synthesis of complex molecules, particularly in the realm of pharmaceutical development. We will delve into validated synthetic protocols, explore the mechanistic underpinnings of its reactivity, and illustrate its role as a key building block in the construction of high-value compounds.

Compound Profile and Physicochemical Properties

Benzyl 2,4-dibromobutanoate is a halogenated ester characterized by the presence of two reactive bromine atoms at the α and γ positions of the butanoate backbone.[1] This unique structural feature renders it a powerful electrophilic intermediate for the construction of diverse molecular architectures. The benzyl ester group serves as a readily cleavable protecting group for the carboxylic acid functionality, offering further strategic advantages in multi-step syntheses.

Table 1: Physicochemical Properties of Benzyl 2,4-dibromobutanoate

| Property | Value | Reference(s) |

| CAS Number | 23085-60-1 | [2] |

| Molecular Formula | C₁₁H₁₂Br₂O₂ | [1] |

| Molecular Weight | 336.02 g/mol | [1] |

| Appearance | Colorless to pale yellow oil | [3] |

| Density | 1.63 g/mL at 20 °C | [2] |

| Refractive Index (n20/D) | 1.558 | [2] |

| Boiling Point | Not available (decomposes) | |

| Storage Temperature | 2-8°C | [2] |

| SMILES | O=C(OCC1=CC=CC=C1)C(Br)CCBr | [2] |

| InChIKey | XQJJSEGHTSUQBZ-UHFFFAOYSA-N | [2] |

Synthesis of Benzyl 2,4-dibromobutanoate: A Validated Protocol

The synthesis of Benzyl 2,4-dibromobutanoate is most efficiently achieved through a two-step process starting from the readily available γ-butyrolactone. This approach ensures high purity and good overall yield.

Step 1: Synthesis of the Precursor, 2,4-Dibromobutanoic Acid

The initial step involves the dibromination and ring-opening of γ-butyrolactone. While several methods exist, a robust approach utilizes bromine in the presence of a phosphorus catalyst, followed by hydrolysis.

Experimental Protocol: Synthesis of 2,4-Dibromobutanoic Acid

-

Reaction Setup: In a three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, combine γ-butyrolactone (1.0 eq) and red phosphorus (0.1 eq).

-

Bromination: Cool the mixture in an ice bath and add bromine (2.2 eq) dropwise via the dropping funnel, maintaining the internal temperature below 10°C.

-

Reaction Progression: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 80°C for 3-4 hours. The reaction progress can be monitored by GC-MS.

-

Work-up and Isolation: Cool the reaction mixture and cautiously add water to hydrolyze the intermediate acyl bromide. A vigorous reaction may occur. Heat the mixture to reflux for 1-2 hours to ensure complete hydrolysis. After cooling, extract the aqueous layer with a suitable organic solvent (e.g., diethyl ether or dichloromethane). Dry the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude 2,4-dibromobutanoic acid, which can be used in the next step without further purification.

Step 2: Esterification to Benzyl 2,4-dibromobutanoate

The second step is a Fischer esterification of the crude 2,4-dibromobutanoic acid with benzyl alcohol, catalyzed by a strong acid.

Experimental Protocol: Synthesis of Benzyl 2,4-dibromobutanoate

-

Reaction Setup: In a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, dissolve the crude 2,4-dibromobutanoic acid (1.0 eq) in a suitable solvent such as toluene.

-

Reagent Addition: Add benzyl alcohol (1.2 eq) and a catalytic amount of a strong acid (e.g., p-toluenesulfonic acid or sulfuric acid, ~0.05 eq).

-

Reaction Progression: Heat the mixture to reflux. The water formed during the esterification is removed azeotropically and collected in the Dean-Stark trap. The reaction is typically complete within 4-6 hours and can be monitored by TLC.

-

Work-up and Purification: Cool the reaction mixture and wash with a saturated aqueous solution of sodium bicarbonate to neutralize the acid catalyst, followed by washing with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to afford pure Benzyl 2,4-dibromobutanoate as a colorless to pale yellow oil.

Caption: Workflow for the two-step synthesis of Benzyl 2,4-dibromobutanoate.

Reactivity and Mechanistic Insights

The synthetic utility of Benzyl 2,4-dibromobutanoate stems from the differential reactivity of its two electrophilic centers. The bromine at the α-position (C2) is activated by the adjacent ester carbonyl group, making it susceptible to nucleophilic substitution. The bromine at the γ-position (C4) behaves more like a primary alkyl halide. This differential reactivity allows for sequential and site-selective functionalization.

A primary application of this reagent is in the synthesis of four-membered nitrogen-containing heterocycles, specifically azetidines.[4] The reaction with a primary amine proceeds via an initial nucleophilic attack at the more reactive γ-position, followed by an intramolecular cyclization.

Mechanism: Azetidine Synthesis

The reaction is initiated by the nucleophilic attack of the primary amine on the C4 carbon, displacing the bromide ion. This is a standard SN2 reaction. The resulting secondary amine then undergoes an intramolecular SN2 reaction, where the nitrogen atom attacks the α-carbon (C2), displacing the second bromide ion and forming the azetidine ring. The use of a non-nucleophilic base is often employed to facilitate the final ring-closing step by deprotonating the intermediate ammonium salt.

Caption: Mechanistic pathway for the synthesis of azetidines.

Application in Drug Development: Synthesis of Melagatran

Benzyl 2,4-dibromobutanoate has been a key intermediate in the synthesis of various pharmaceutical agents. A notable example is its use in the early synthetic routes to Melagatran, a direct thrombin inhibitor.[5] While the commercial synthesis may have evolved, this example effectively demonstrates the strategic application of this building block.

In the synthesis of Melagatran, the azetidine-2-carboxylic acid moiety is a crucial component. Benzyl 2,4-dibromobutanoate can be utilized to construct a protected form of this core structure.

Illustrative Synthetic Logic:

-

Azetidine Formation: Benzyl 2,4-dibromobutanoate is reacted with a suitable primary amine (often a chiral amine to induce stereochemistry) to form the corresponding N-substituted benzyl azetidine-2-carboxylate.

-

Deprotection: The benzyl ester is then cleaved, typically via hydrogenolysis, to reveal the free carboxylic acid.

-

Peptide Coupling: The resulting azetidine-2-carboxylic acid derivative is then coupled with other fragments of the Melagatran molecule to complete the synthesis.

Sources

- 1. Benzyl 2,4-dibromobutanoate | 23085-60-1 | Benchchem [benchchem.com]

- 2. tandfonline.com [tandfonline.com]

- 3. beilstein-journals.org [beilstein-journals.org]

- 4. WO2003066562A2 - Method for preparing $g(v)-bromoalkylcarboxylic compounds - Google Patents [patents.google.com]

- 5. walshmedicalmedia.com [walshmedicalmedia.com]

A Deep Dive into the 13C NMR Spectroscopy of Benzyl 2,4-dibromobutanoate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the anticipated 13C Nuclear Magnetic Resonance (NMR) spectral data for Benzyl 2,4-dibromobutanoate. In the absence of direct experimental data in publicly available literature, this document serves as an expert-driven prediction and interpretation guide. We will explore the theoretical underpinnings of 13C NMR spectroscopy, predict the chemical shifts for each carbon atom in the target molecule with detailed justifications, present a robust experimental protocol for data acquisition, and discuss the significance of such analysis in the context of drug development and material science. This guide is structured to provide not just data, but a causal understanding of the spectroscopic phenomena at play.

I. Introduction: The Significance of 13C NMR in Molecular Elucidation

Carbon-13 NMR spectroscopy is a powerful, non-destructive analytical technique that provides invaluable information about the carbon skeleton of a molecule.[1][2][3] Unlike 1H NMR, where spin-spin coupling can lead to complex multiplets, 13C NMR spectra are often simpler to interpret due to the low natural abundance of the 13C isotope (1.1%) and the common use of proton-decoupling techniques.[4] Each unique carbon atom in a molecule typically gives rise to a distinct signal, revealing the molecular symmetry and the chemical environment of each carbon.[5][6][7]

Benzyl 2,4-dibromobutanoate, a halogenated benzyl ester, presents an interesting case for 13C NMR analysis. The presence of two chiral centers (at C2 and C4, assuming non-racemic synthesis) and two bromine atoms, which are highly electronegative, significantly influences the electronic environment of the neighboring carbon atoms. A thorough understanding of its 13C NMR spectrum is crucial for confirming its structure, assessing its purity, and understanding its chemical behavior in various applications, including as a potential intermediate in pharmaceutical synthesis.

II. Predicted 13C NMR Spectral Data for Benzyl 2,4-dibromobutanoate

The prediction of the 13C NMR spectrum of Benzyl 2,4-dibromobutanoate is based on established chemical shift ranges for analogous functional groups and the known effects of substituents.[4][8][9] The structure and numbering scheme for the molecule are presented below.

Molecular Structure and Carbon Numbering

Caption: A stepwise workflow for acquiring a 13C NMR spectrum.

Detailed Methodological Steps:

-

Sample Preparation:

-

Weigh approximately 20-50 mg of purified Benzyl 2,4-dibromobutanoate. The higher end of this range is recommended due to the inherent low sensitivity of 13C NMR.

-

Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent, typically chloroform-d (CDCl3), which is a good solvent for many organic compounds and has a well-characterized solvent peak at ~77 ppm. [8] * Add a small amount of tetramethylsilane (TMS) as an internal reference standard, which is defined as 0.0 ppm. [10][11] * Filter the solution if any solid particles are present and transfer it to a clean, dry 5 mm NMR tube.

-

-

Instrument Setup and Calibration:

-

Insert the NMR tube into the spectrometer's probe.

-

Lock onto the deuterium signal of the solvent to stabilize the magnetic field.

-

Shim the magnetic field to achieve optimal homogeneity, which is crucial for sharp, well-resolved peaks. This is typically an automated process on modern spectrometers.

-

Tune the probe to the 13C frequency to ensure efficient transfer of radiofrequency power.

-

-

Data Acquisition Parameters:

-

Experiment Type: A standard proton-decoupled pulse sequence (e.g., zgpg30 on Bruker instruments) should be used. This removes C-H coupling, resulting in a single peak for each unique carbon. [3] * Spectral Width: A spectral width of approximately 250 ppm (e.g., from -10 to 240 ppm) is sufficient to cover the expected chemical shift range for most organic molecules. [12] * Acquisition Time: An acquisition time of 1-2 seconds is typical.

-

Relaxation Delay: A relaxation delay of 2-5 seconds is recommended to allow for the full relaxation of the carbon nuclei, which is important for obtaining more accurate signal intensities, although 13C NMR is not inherently quantitative without special techniques.

-

Number of Scans: Due to the low natural abundance of 13C, a larger number of scans (e.g., 1024 or more) will be necessary to achieve a good signal-to-noise ratio. The exact number will depend on the sample concentration and the spectrometer's field strength.

-

-

Data Processing:

-

Apply an exponential multiplication (line broadening) to the Free Induction Decay (FID) to improve the signal-to-noise ratio, followed by a Fourier transform to convert the time-domain data into the frequency-domain spectrum.

-

Phase and baseline correct the spectrum to ensure accurate peak picking and integration (if applicable).

-

Calibrate the chemical shift axis by setting the TMS peak to 0.0 ppm.

-

IV. Interpretation and Structural Confirmation

The interpretation of the resulting 13C NMR spectrum involves assigning each observed peak to a specific carbon atom in the Benzyl 2,4-dibromobutanoate molecule.

Logical Flow of Spectral Interpretation

Caption: A logical workflow for the interpretation of the 13C NMR spectrum.

A successful spectral interpretation would involve:

-

Signal Count: Confirming the presence of 11 distinct signals, corresponding to the 11 unique carbon atoms in the molecule. [5]If fewer signals are observed, it may indicate accidental peak overlap.

-

Chemical Shift Regions: Identifying the signals in the characteristic regions for carbonyl (168-172 ppm), aromatic (128-138 ppm), C-O (65-70 ppm), and C-Br/alkyl (30-55 ppm) carbons. [8][9]* DEPT Analysis (Optional but Recommended): To further confirm assignments, Distortionless Enhancement by Polarization Transfer (DEPT) experiments (DEPT-90 and DEPT-135) can be performed. [1]A DEPT-90 spectrum would show only the CH carbons (C2, C4, and the aromatic CHs), while a DEPT-135 spectrum would show positive signals for CH and CH3 carbons and negative signals for CH2 carbons (C3 and C5). Quaternary carbons (C1 and C6) would be absent in both DEPT spectra.

V. Conclusion

This technical guide has provided a comprehensive, in-depth analysis of the expected 13C NMR spectral data for Benzyl 2,4-dibromobutanoate. By leveraging established principles of NMR spectroscopy and data from analogous structures, we have predicted the chemical shifts, outlined a robust experimental protocol, and provided a framework for spectral interpretation. This information is critical for any researcher or scientist working with this compound, enabling confident structural verification and purity assessment, which are fundamental aspects of drug development and chemical research.

VI. References

-

Doc Brown's Chemistry. (n.d.). 13C nmr spectrum of 2-bromobutane. Retrieved from [Link]

-

Master Organic Chemistry. (2022, February 8). 13-C NMR - How Many Signals. Retrieved from [Link]

-

Oregon State University. (2022, March 9). 13C NMR Chemical Shift. Retrieved from [Link]

-

Chemistry Stack Exchange. (2015, August 6). Calculated 13C NMR Shifts of brominated Carbons. Retrieved from [Link]

-

13C-NMR of Benzyl ((R)-2-(4-(benzyloxy)phenyl). (n.d.). Retrieved from [Link]

-

CONTENTS 1. 13C NMR spectroscopy • Chemical shift. (n.d.). Retrieved from [Link]

-

Chemistry LibreTexts. (2023, January 29). Interpreting C-13 NMR Spectra. Retrieved from [Link]

-

Doc Brown's Chemistry. (n.d.). 13C nmr spectrum of butanoic acid. Retrieved from [Link]

-

Chemistry LibreTexts. (2023, January 29). Interpreting C-13 NMR Spectra. Retrieved from [Link]

-

Compound Interest. (2015). A guide to 13c nmr chemical shift values. Retrieved from [Link]

-

Royal Society of Chemistry. (2024, November 15). NMR spectroscopy of small molecules in solution. Retrieved from [Link]

-

Chemistry LibreTexts. (2024, October 4). 13.11: Characteristics of ¹³C NMR Spectroscopy. Retrieved from [Link]

-

ResearchGate. (2021, August 6). (PDF) How to Read and Interpret 1H-NMR and 13C-NMR Spectrums. Retrieved from [Link]

-

Doc Brown's Chemistry. (n.d.). C2H4Br2 BrCH2CH2Br C-13 nmr spectrum of 1,2-dibromoethane. Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). Supplementary Information Direct Transformation of Benzyl Esters to Esters, Amides, and Anhydrides using Catalytic Ferric(III) C. Retrieved from [Link]

-

National Institutes of Health. (n.d.). 13C Direct Detected NMR for Challenging Systems. Retrieved from [Link]

-

University of Oxford. (n.d.). A User Guide to Modern NMR Experiments. Retrieved from [Link]

-

Michigan State University. (n.d.). Basic Practical NMR Concepts. Retrieved from [Link]

Sources

- 1. bhu.ac.in [bhu.ac.in]

- 2. 13C Direct Detected NMR for Challenging Systems - PMC [pmc.ncbi.nlm.nih.gov]

- 3. sc.edu [sc.edu]

- 4. compoundchem.com [compoundchem.com]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. 13C nmr spectrum of butanoic acid C4H8O2 CH3CH2CH2COOH analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of butyric acid C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 11. C2H4Br2 BrCH2CH2Br C-13 nmr spectrum of 1,2-dibromoethane analysis of chemical shifts ppm interpretation of 13C chemical shifts ppm of 1,2-dibromoethane C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 12. www2.chemistry.msu.edu [www2.chemistry.msu.edu]

Introduction: The Significance of Structural Elucidation

An In-Depth Technical Guide to the FT-IR Analysis of Benzyl 2,4-dibromobutanoate

This guide provides a comprehensive technical overview of the Fourier-Transform Infrared (FT-IR) spectroscopic analysis of Benzyl 2,4-dibromobutanoate. It is intended for researchers, scientists, and professionals in drug development who require a thorough understanding of the structural characterization of this important synthetic intermediate.

Benzyl 2,4-dibromobutanoate (C₁₁H₁₂Br₂O₂) is a valuable intermediate in organic synthesis, primarily due to its two reactive bromine atoms and a protected carboxylic acid group in the form of a benzyl ester. This structure allows for a variety of chemical transformations, making it a key component in the synthesis of more complex molecules, including heterocyclic compounds like azetidines and aziridines. Accurate structural confirmation is paramount to ensure the integrity of subsequent synthetic steps and the purity of the final products. FT-IR spectroscopy serves as a rapid, non-destructive, and highly informative technique for verifying the presence of key functional groups within the molecule, thereby confirming its identity.

Fundamentals of FT-IR Spectroscopy

Fourier-Transform Infrared (FT-IR) spectroscopy is an analytical technique that measures the absorption of infrared radiation by a sample. Covalent bonds within a molecule are not static; they vibrate at specific frequencies corresponding to the energy of infrared radiation. When the frequency of the infrared radiation matches the natural vibrational frequency of a bond, the bond absorbs the radiation, resulting in a peak in the FT-IR spectrum. The position, intensity, and shape of these absorption bands provide a unique "fingerprint" of the molecule, allowing for the identification of its functional groups.

Experimental Workflow: Acquiring the FT-IR Spectrum

The acquisition of a high-quality FT-IR spectrum of Benzyl 2,4-dibromobutanoate, which is a liquid at room temperature, requires careful sample preparation and instrument setup. Attenuated Total Reflectance (ATR) is often the preferred method for liquid samples due to its simplicity and minimal sample preparation.

Caption: Workflow for FT-IR analysis of Benzyl 2,4-dibromobutanoate.

Experimental Protocol: ATR-FT-IR Analysis

-

Instrument Preparation: Ensure the FT-IR spectrometer is powered on and has completed its startup diagnostics.

-

ATR Crystal Cleaning: Thoroughly clean the surface of the ATR crystal with a suitable solvent (e.g., isopropanol) and a soft, lint-free wipe. Allow the solvent to fully evaporate.

-

Background Spectrum: Acquire a background spectrum of the clean, empty ATR crystal. This is crucial to subtract any atmospheric or instrumental interferences from the sample spectrum.

-

Sample Application: Place a small drop (1-2 drops) of Benzyl 2,4-dibromobutanoate directly onto the center of the ATR crystal.

-

Pressure Application: If the ATR accessory has a pressure arm, lower it to ensure good contact between the liquid sample and the crystal surface. Be careful not to apply excessive pressure, which could damage the crystal.

-

Data Acquisition: Collect the FT-IR spectrum of the sample. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio. The data is usually collected over a wavenumber range of 4000 to 400 cm⁻¹.

-

Data Processing: The acquired spectrum should be baseline corrected and, if necessary, normalized.

-

Cleaning: After analysis, clean the ATR crystal thoroughly with a suitable solvent to remove all traces of the sample.

Spectral Interpretation: Decoding the Molecular Fingerprint

The FT-IR spectrum of Benzyl 2,4-dibromobutanoate will exhibit a series of characteristic absorption bands corresponding to its various functional groups. The interpretation of these bands is key to confirming the molecule's structure.

Caption: Molecular structure of Benzyl 2,4-dibromobutanoate.

Expected FT-IR Absorption Bands

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

| Carbonyl (Ester) | C=O Stretch | 1750 - 1735 | Strong |

| Aromatic Ring | C=C Stretch | 1600 - 1585 and 1500 - 1400 | Medium to Weak |

| C-H Stretch | 3100 - 3000 | Medium | |

| C-H Out-of-Plane Bend | 900 - 675 | Strong | |

| Alkyl Chain | C-H Stretch | 3000 - 2850 | Medium |

| C-H Bend | 1470 - 1450 | Medium | |

| Ester Linkage | C-O Stretch | 1300 - 1000 | Strong |

| Carbon-Bromine | C-Br Stretch | 690 - 515 | Medium to Strong |

Detailed Analysis of Key Spectral Regions

-

**Carbonyl (C=O) Stretching Region (1750

Chemical Dynamics and Electrophilic Selectivity of Benzyl 2,4-Dibromobutanoate: A Strategic Guide

Part 1: Executive Summary & Molecular Architecture

Benzyl 2,4-dibromobutanoate is a bifunctional electrophile that occupies a critical niche in advanced macromolecular synthesis and medicinal chemistry. Unlike simple alkyl halides, this molecule possesses two distinct electrophilic sites (C2 and C4) with orthogonal reactivity profiles.

For the drug development professional, this molecule is not merely a reagent but a divergent scaffold . It serves as a precise initiator for Atom Transfer Radical Polymerization (ATRP) and a precursor for cyclopropane-based pharmacophores. Its benzyl ester moiety functions as a robust protecting group, removable via hydrogenolysis under neutral conditions, preserving sensitive halide functionalities on the polymer backbone.

Electronic Landscape and Site Selectivity

The molecule's utility stems from the electronic differentiation between the

| Position | Chemical Environment | Electronic Character | Primary Reactivity Mode |

| C2 ( | Secondary alkyl bromide, adjacent to Carbonyl. | Electron-deficient; Radical-stabilizing (Captodative effect). | Radical Initiation (ATRP) , Enolate formation (Cyclization). |

| C4 ( | Primary alkyl bromide, unhindered. | Moderately electrophilic; Sterically accessible. | Nucleophilic Substitution ( |

| C1 (Carbonyl) | Benzyl Ester. | Acyl Substitution (Hydrolysis/Transesterification). |

Structural Visualization

The following diagram maps the orthogonal reactivity pathways available to this scaffold.

Figure 1: Orthogonal reactivity map showing the divergent pathways for the C2 and C4 positions.

Part 2: Synthesis and Experimental Protocols

To ensure high fidelity in downstream applications, the synthesis of Benzyl 2,4-dibromobutanoate must avoid the formation of lactone byproducts. The most robust route involves the ring opening of

Protocol 1: Synthesis of Benzyl 2,4-dibromobutanoate

Objective: Synthesize the target scaffold from

Reagents:

Step-by-Step Methodology:

-

Bromination (Ring Opening):

-

In a flame-dried 3-neck flask equipped with a reflux condenser and dropping funnel, suspend 0.35 eq of

in GBL (1.0 eq). -

Cool to 0°C. Add

(1.0 eq) dropwise. Caution: Exothermic. -

Heat to 100°C for 4 hours. This generates 2,4-dibromobutyryl bromide in situ.

-

Mechanism:[1][2][3] The phosphorus tribromide formed in situ opens the lactone ring, and subsequent

-bromination occurs via the Hell-Volhard-Zelinsky mechanism logic.

-

-

Esterification:

-

Cool the reaction mixture to 0°C.

-

Dissolve Benzyl Alcohol (1.1 eq) in anhydrous DCM with Pyridine (1.1 eq) as an acid scavenger.

-

Cannulate the crude acid bromide slowly into the Benzyl Alcohol solution.

-

Stir at room temperature for 12 hours.

-

-

Workup & Purification:

-

Quench with saturated

(aq). Extract with DCM ( -

Wash organic layer with 1M HCl (to remove pyridine), then Brine.

-

Dry over

and concentrate in vacuo. -

Purification: Flash column chromatography (Hexanes/EtOAc 95:5). The benzyl ester is lipophilic; high polarity solvents will co-elute impurities.

-

Validation Criteria:

-

1H NMR (

): Look for the benzylic singlet (~5.2 ppm), the triplet at C4 (~3.6 ppm), and the doublet of doublets at C2 (~4.5 ppm). -

Yield Target: >85% after chromatography.

Part 3: Application in Atom Transfer Radical Polymerization (ATRP)

This molecule is a superior initiator for ATRP because the C2-Br bond is significantly more labile toward homolytic cleavage than the C4-Br bond. The radical at C2 is stabilized by the adjacent carbonyl group (ester), reducing the bond dissociation energy (BDE).

Mechanism of Initiation

In the presence of a Cu(I) catalyst, the C2-Br bond breaks to form a radical. The C4-Br bond remains intact, serving as a "handle" for post-polymerization modification (e.g., clicking an azide to the end of the polymer chain).

Figure 2: ATRP Initiation cycle. Note that the C4-Br bond does not participate in the redox cycle.

Protocol 2: ATRP of Styrene using Benzyl 2,4-dibromobutanoate

-

Charge: In a Schlenk tube, add CuBr (1.0 eq), PMDETA (Ligand, 1.0 eq), and Benzyl 2,4-dibromobutanoate (1.0 eq).

-

Monomer: Add Styrene (100 eq).

-

Degas: Perform three Freeze-Pump-Thaw cycles to remove

(Oxygen poisons the Cu(I) catalyst). -

Polymerize: Heat to 90°C. The solution turns green/blue as Cu(II) builds up (persistent radical effect).

-

Terminate: Expose to air and dilute with THF. Pass through a neutral alumina plug to remove Copper.

Outcome: A polystyrene chain initiated at the C2 position, terminated with a Bromine, and containing a pendant C4-bromoethyl group at the

Part 4: Cyclization for Medicinal Chemistry

In drug discovery, the cyclopropane ring is a bioisostere for alkenes and a conformational restrictor. Benzyl 2,4-dibromobutanoate is a direct precursor to benzyl 1-bromocyclopropanecarboxylate or amino-acid derivatives.

The 1,3-Elimination Strategy

Treatment with a base induces enolization at C2. The resulting enolate performs an intramolecular

Critical Selectivity Note: The base must be non-nucleophilic to avoid displacing the C4 bromide before cyclization. Sodium Hydride (NaH) or Lithium Diisopropylamide (LDA) are preferred over alkoxides.

Protocol 3: Cyclopropane Formation

-

Setup: Dissolve Benzyl 2,4-dibromobutanoate (1.0 eq) in dry THF. Cool to -78°C.

-

Deprotonation: Add LDA (1.1 eq) dropwise. The low temperature prevents polymerization and favors the kinetic enolate.

-

Cyclization: Allow the solution to warm to 0°C. The intramolecular attack occurs spontaneously.

-

Quench: Add saturated

. -

Result: Benzyl 2-bromocyclopropanecarboxylate (racemic).

References

-

Matyjaszewski, K., & Xia, J. (2001). Atom Transfer Radical Polymerization.[3][4][5][] Chemical Reviews, 101(9), 2921–2990. [Link]

-

Gao, H., & Matyjaszewski, K. (2006). Synthesis of functional polymers with controlled architecture by ATRP of monomers in the presence of cross-linkers: From stars to gels. Progress in Polymer Science, 34(4), 317-350. [Link]

- Smith, M. B., & March, J. (2007). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley-Interscience. (General reference for alpha-halo ester reactivity and Hell-Volhard-Zelinsky mechanism).

Sources

- 1. semanticscholar.org [semanticscholar.org]

- 2. CN1453263A - Synthesis of gamma-ethyl bromo-butyrate - Google Patents [patents.google.com]

- 3. Use of functional ATRP initiators - Matyjaszewski Polymer Group - Carnegie Mellon University [cmu.edu]

- 4. sigmaaldrich.com [sigmaaldrich.com]

- 5. A Degradable Difunctional Initiator for ATRP That Responds to Hydrogen Peroxide - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols: Synthesis of Benzyl 2,4-dibromobutanoate using 2,4-dibromobutyryl chloride

Introduction

Benzyl 2,4-dibromobutanoate is a valuable chemical intermediate in organic synthesis.[1] Its structure, featuring two reactive bromine atoms and a benzyl ester protecting group, allows for a variety of subsequent chemical modifications.[1] This application note provides a comprehensive guide for the synthesis of Benzyl 2,4-dibromobutanoate via the esterification of benzyl alcohol with 2,4-dibromobutyryl chloride. This method is often preferred due to its potential for high yields and rapid reaction rates.[2]

The protocol herein is designed for researchers, scientists, and professionals in drug development, offering a detailed, step-by-step methodology, safety considerations, and characterization techniques.

Chemical Principles and Causality

The synthesis of Benzyl 2,4-dibromobutanoate from 2,4-dibromobutyryl chloride and benzyl alcohol is a classic example of nucleophilic acyl substitution. The highly electrophilic carbonyl carbon of the acyl chloride is readily attacked by the nucleophilic oxygen of the benzyl alcohol.

Reaction Mechanism

The reaction proceeds as follows:

-

Nucleophilic Attack: The lone pair of electrons on the oxygen atom of the benzyl alcohol attacks the carbonyl carbon of 2,4-dibromobutyryl chloride.

-

Tetrahedral Intermediate Formation: This attack forms a transient tetrahedral intermediate.

-

Chloride Ion Elimination: The intermediate collapses, reforming the carbonyl double bond and eliminating a chloride ion as the leaving group.

-

Deprotonation: A weak base, such as triethylamine or pyridine, is typically added to the reaction mixture to neutralize the hydrogen chloride (HCl) gas that is liberated.[3][4] This prevents the protonation of the benzyl alcohol, which would render it non-nucleophilic, and also prevents potential side reactions catalyzed by the acidic HCl.

The choice of an acyl chloride as the acylating agent is deliberate. Acyl chlorides are significantly more reactive than their corresponding carboxylic acids, allowing the reaction to proceed under milder conditions and generally leading to higher yields.[4]

Experimental Protocol

This section provides a detailed, self-validating protocol for the synthesis of Benzyl 2,4-dibromobutanoate.

Materials and Reagents

| Reagent | Formula | Molecular Weight ( g/mol ) | Quantity | Moles | Purity |

| 2,4-dibromobutyryl chloride | C₄H₅Br₂ClO | 276.34 | 2.76 g | 0.01 | ≥97% |

| Benzyl alcohol | C₇H₈O | 108.14 | 1.08 g | 0.01 | ≥99% |

| Triethylamine | (C₂H₅)₃N | 101.19 | 1.52 mL (1.11 g) | 0.011 | ≥99% |

| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | 50 mL | - | Anhydrous, ≥99.8% |

Equipment

-

100 mL two-neck round-bottom flask

-

Magnetic stirrer and stir bar

-

Reflux condenser with a drying tube (filled with calcium chloride)

-

Dropping funnel

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

-

Standard laboratory glassware

Visualizing the Workflow

Caption: Workflow for Benzyl 2,4-dibromobutanoate synthesis.

Step-by-Step Procedure

-

Preparation: In a 100 mL two-neck round-bottom flask equipped with a magnetic stir bar, combine benzyl alcohol (1.08 g, 0.01 mol) and triethylamine (1.52 mL, 0.011 mol) in 30 mL of anhydrous dichloromethane.

-

Cooling: Place the flask in an ice bath and stir the solution for 10-15 minutes until the temperature equilibrates to 0°C.

-

Addition of Acyl Chloride: Dissolve 2,4-dibromobutyryl chloride (2.76 g, 0.01 mol) in 20 mL of anhydrous dichloromethane in a dropping funnel. Add the acyl chloride solution dropwise to the stirred benzyl alcohol solution over 20-30 minutes. Maintain the temperature at 0°C during the addition.

-

Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Continue stirring for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Work-up:

-

Transfer the reaction mixture to a separatory funnel and add 30 mL of distilled water. Shake and separate the layers.

-

Wash the organic layer sequentially with 30 mL of 1 M HCl, 30 mL of saturated NaHCO₃ solution, and 30 mL of brine.

-

Dry the organic layer over anhydrous sodium sulfate.

-

-

Purification:

-

Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

-

Purify the crude Benzyl 2,4-dibromobutanoate by flash column chromatography on silica gel, eluting with a hexane/ethyl acetate gradient.

-

-

Characterization: Characterize the purified product by ¹H NMR, ¹³C NMR, and IR spectroscopy to confirm its structure and purity.

Safety and Handling

2,4-dibromobutyryl chloride is a corrosive and moisture-sensitive compound.[5] It causes severe skin burns and eye damage and may cause an allergic skin reaction or respiratory difficulties if inhaled.[5] Benzyl alcohol can be harmful if swallowed or inhaled and causes serious eye irritation.[6][7] Triethylamine is a flammable and corrosive liquid. All manipulations should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, must be worn.

Hazard Mitigation

| Reagent | Hazards | Handling Precautions |

| 2,4-dibromobutyryl chloride | Corrosive, moisture-sensitive, causes severe burns.[5] | Handle in a fume hood, wear appropriate PPE, avoid contact with water. |

| Benzyl alcohol | Harmful if swallowed/inhaled, eye irritant.[6][7] | Use in a well-ventilated area, wear safety glasses. |

| Dichloromethane | Suspected carcinogen, skin and eye irritant. | Handle in a fume hood, wear appropriate PPE. |

| Triethylamine | Flammable, corrosive, toxic. | Handle in a fume hood, keep away from ignition sources. |

Product Characterization

The final product, Benzyl 2,4-dibromobutanoate, has a molecular formula of C₁₁H₁₂Br₂O₂ and a molecular weight of 336.02 g/mol .[1]

Expected Spectroscopic Data

-

¹H NMR (CDCl₃): The spectrum is expected to show signals for the aromatic protons of the benzyl group (around 7.3-7.4 ppm), the benzylic methylene protons (a singlet around 5.2 ppm), and the aliphatic protons of the butanoate chain.

-

¹³C NMR (CDCl₃): The spectrum should display resonances for the carbonyl carbon (around 170 ppm), the aromatic carbons, the benzylic carbon, and the aliphatic carbons of the butanoate chain.

-

IR (neat): A strong absorption band corresponding to the ester carbonyl stretch is expected around 1740 cm⁻¹.

Troubleshooting

| Issue | Possible Cause | Solution |

| Low Yield | Incomplete reaction | Extend the reaction time or gently heat the reaction mixture. |

| Moisture in reagents/glassware | Ensure all reagents and glassware are thoroughly dried. | |

| Impure Product | Incomplete work-up | Ensure thorough washing during the work-up to remove unreacted starting materials and byproducts. |

| Inefficient purification | Optimize the eluent system for column chromatography. |

Conclusion

The synthesis of Benzyl 2,4-dibromobutanoate from 2,4-dibromobutyryl chloride and benzyl alcohol is a reliable and efficient method. By following the detailed protocol and adhering to the safety precautions outlined in this application note, researchers can consistently obtain a high yield of the desired product. Proper characterization is crucial to confirm the identity and purity of the synthesized compound.

References

-

Chemguide. (n.d.). Making Esters. Retrieved from [Link]

-

ResearchGate. (2013). Synthesizing an ester from an alcohol and acyl chloride - what solvent to use?. Retrieved from [Link]

-

Valudor Products. (n.d.). Safety Data Sheet: benzyl alcohol. Retrieved from [Link]

Sources

- 1. Buy Benzyl 2,4-dibromobutanoate | 23085-60-1 [smolecule.com]

- 2. Benzyl 2,4-dibromobutanoate | 23085-60-1 | Benchchem [benchchem.com]

- 3. researchgate.net [researchgate.net]

- 4. chemguide.co.uk [chemguide.co.uk]

- 5. chemicalbook.com [chemicalbook.com]

- 6. valudor.com [valudor.com]

- 7. echemi.com [echemi.com]

Application Note: Optimized Synthesis of Benzyl 2,4-dibromobutanoate via Pyridine-Mediated Esterification

Executive Summary

Benzyl 2,4-dibromobutanoate is a critical intermediate in the synthesis of functionalized cyclopropanes and Atom Transfer Radical Polymerization (ATRP) initiators. Its synthesis typically involves the esterification of 2,4-dibromobutanoyl chloride with benzyl alcohol.

This application note details the dual-functionality of pyridine in this reaction. Unlike simple acid scavengers, pyridine acts as both a Brønsted base (neutralizing HCl) and a nucleophilic catalyst (forming a reactive acyl-pyridinium intermediate).[1] We provide a standardized protocol designed to minimize common side reactions—specifically dehydrohalogenation (elimination of HBr) and lactonization—which are prevalent in

Mechanistic Insight: The Dual Role of Pyridine

To optimize yield, researchers must understand that pyridine is not merely a "proton sponge." It actively accelerates the reaction through a catalytic cycle that lowers the activation energy compared to direct alcohol attack.

The Catalytic Cycle

-

Activation: Pyridine is more nucleophilic than benzyl alcohol. It attacks the 2,4-dibromobutanoyl chloride to form a highly electrophilic

-acylpyridinium salt . -

Substitution: Benzyl alcohol attacks this activated intermediate. The leaving group is pyridine (neutral), which is a better leaving group than the chloride ion.

-

Neutralization: The displaced pyridine (or excess pyridine in solution) deprotonates the oxonium intermediate, driving the equilibrium forward and precipitating pyridinium hydrochloride.[1]

Visualization of the Pathway

The following diagram illustrates the catalytic cycle and the competing elimination pathway that must be suppressed.

Figure 1: Mechanism of pyridine-catalyzed esterification showing the activated N-acylpyridinium intermediate and potential elimination risk.

Critical Parameters & Optimization

The synthesis of 2,4-dibromobutanoate is more sensitive than standard alkyl esterifications due to the presence of halogens at the

| Parameter | Recommended Setting | Scientific Rationale |

| Stoichiometry | 1.0 : 1.05 : 1.2 (Acid Cl : Alcohol : Pyridine) | Slight excess of pyridine ensures complete HCl capture. Excess base must be limited to prevent E2 elimination of HBr. |

| Temperature | 0°C (Addition) | The formation of acyl-pyridinium is exothermic. Higher temperatures favor the elimination of HBr to form benzyl 2-bromo-2-butenoate. |

| Solvent | Dichloromethane (DCM) | Anhydrous DCM solubilizes the reactants but precipitates Pyridine·HCl, driving the reaction to completion (Le Chatelier’s principle). |

| Addition Order | Acid Chloride | Adding the acid chloride slowly to the buffered alcohol solution prevents localized high concentrations of acid, minimizing degradation. |

Experimental Protocol

Safety Note: 2,4-dibromobutanoyl chloride is a lachrymator and corrosive. Pyridine is toxic and has a noxious odor. Perform all operations in a fume hood.

Materials

-

Reagent A: 2,4-Dibromobutanoyl chloride (10.0 mmol, 2.64 g)

-

Reagent B: Benzyl alcohol (10.5 mmol, 1.13 g)

-

Reagent C: Pyridine (anhydrous, 12.0 mmol, 0.95 g)

-

Solvent: Dichloromethane (anhydrous, 50 mL)

Step-by-Step Procedure

-

Preparation of Nucleophile Solution:

-

In a flame-dried 100 mL round-bottom flask equipped with a magnetic stir bar and nitrogen inlet, dissolve Benzyl alcohol (1.13 g) in DCM (40 mL).

-

Add Pyridine (0.95 g) to the solution.

-

Cool the mixture to 0°C using an ice/water bath.

-

-

Acyl Chloride Addition:

-

Dissolve 2,4-Dibromobutanoyl chloride (2.64 g) in the remaining DCM (10 mL).

-

Crucial Step: Add the acid chloride solution dropwise to the reaction flask over 15–20 minutes.

-

Observation: A white precipitate (pyridinium hydrochloride) will form immediately.

-

-

Reaction Phase:

-

Allow the reaction to stir at 0°C for 30 minutes.

-

Remove the ice bath and allow the mixture to warm to room temperature (20–25°C).

-

Stir for an additional 2–3 hours. Monitor conversion via TLC (Hexane/EtOAc 4:1).

-

-

Workup (Purification Phase 1):

-

Filter the reaction mixture through a sintered glass funnel to remove the bulk of the pyridinium salt.

-

Transfer the filtrate to a separatory funnel.

-

Acid Wash: Wash with 1.0 M HCl (2 x 20 mL) to remove unreacted pyridine. Note: Keep this wash cold and brief to prevent ester hydrolysis.

-

Base Wash: Wash with saturated NaHCO₃ (2 x 20 mL) to remove unreacted acid/acid chloride traces.

-

Brine Wash: Wash with saturated NaCl (1 x 20 mL).

-

-

Isolation:

-

Dry the organic layer over anhydrous MgSO₄.

-

Filter and concentrate under reduced pressure (Rotovap) at < 30°C. Do not overheat to avoid thermal elimination of HBr.

-

Workflow Diagram

Figure 2: Operational workflow for the synthesis and purification of Benzyl 2,4-dibromobutanoate.

Troubleshooting & Quality Control

Common Failure Modes

| Issue | Symptom | Root Cause | Corrective Action |

| Low Yield | High recovery of Benzyl Alcohol | Moisture in solvent/pyridine hydrolyzed the acid chloride. | Use freshly distilled DCM and store pyridine over KOH pellets. |

| Impurity | Olefinic protons in NMR (6.0–7.0 ppm) | Elimination: Formation of Benzyl 2-bromo-2-butenoate. | Reaction temperature too high or excess pyridine used. Keep T < 25°C. |

| Impurity | Broad peak ~11 ppm in NMR | Hydrolysis to carboxylic acid. | Incomplete NaHCO₃ wash or wet reagents. |

NMR Validation (Expected Signals)

-

Aromatic: 7.30–7.40 ppm (m, 5H, Ph)

-

Benzylic: 5.20 ppm (s, 2H, O-CH₂-Ph)

-

Alpha-CH: 4.45 ppm (dd, 1H, CH-Br)

-

Gamma-CH₂: 3.55 ppm (t, 2H, CH₂-Br)

-

Beta-CH₂: 2.40–2.60 ppm (m, 2H, CH₂)

References

-

Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press. (Chapter 10: Nucleophilic Substitution at the Carbonyl Group).

-

Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical. (General procedure for esterification using acid chlorides).

-

Matyjaszewski, K., & Xia, J. (2001). Atom Transfer Radical Polymerization. Chemical Reviews, 101(9), 2921–2990. (Context for alpha-halo esters as ATRP initiators).

- Hofmann, A. R., et al. (2004). Synthesis of functionalized alpha-bromoesters. Journal of Organic Chemistry.

Sources

Technical Application Note: Azeotropic Distillation Strategies for High-Yield Synthesis of Benzyl 2,4-Dibromobutanoate

Executive Summary & Core Directive

Objective: This protocol details the synthesis of Benzyl 2,4-dibromobutanoate (CAS: 23085-60-1) via acid-catalyzed Fischer esterification.[1] Unlike the acid chloride route, which generates corrosive HCl and requires moisture-sensitive handling, this method utilizes a Dean-Stark apparatus for continuous azeotropic water removal.

Strategic Value: This approach drives the equilibrium-limited reaction to near-quantitative conversion (>95%) using Le Chatelier’s Principle , avoiding the need for large excesses of reagents or hazardous coupling agents (e.g., DCC). It is particularly optimized for scaling intermediate production in pharmaceutical workflows where trace acid contamination is detrimental.

Mechanistic Insight & Reaction Design

The Challenge: Equilibrium Limitations

Direct esterification of 2,4-dibromobutanoic acid with benzyl alcohol is reversible. Under standard reflux without water removal, the reaction stalls at equilibrium (typically 60-70% conversion), leading to difficult downstream purification.

The Solution: Azeotropic Dehydration

By employing Toluene as a solvent, the system forms a binary azeotrope with water (BP 85°C, composition ~20% water). The Dean-Stark trap condenses this azeotrope, phase-separates the denser water (lower layer) from the toluene (upper layer), and recycles the dry solvent back into the reactor.

Key Mechanistic Pathway:

-

Protonation: Acid catalyst (

) activates the carbonyl oxygen of 2,4-dibromobutanoic acid.[1] -

Nucleophilic Attack: Benzyl alcohol attacks the activated carbonyl.

-

Elimination: Water is eliminated to form the ester.[2]

-

Irreversible Drive: The Dean-Stark trap physically removes the water byproduct, preventing hydrolysis of the formed ester.

Critical Design Note: Lactonization Risk

-

Risk:

-bromo acids are prone to intramolecular cyclization to form lactones (e.g., -

Mitigation: The reaction temperature is clamped at the boiling point of Toluene (110°C). We utilize p-Toluenesulfonic acid (p-TsOH) as a mild catalyst rather than

to minimize charring and elimination side reactions.

Experimental Protocol

Materials & Reagents[4][5]

| Component | Role | Stoichiometry | Key Property |

| 2,4-Dibromobutanoic Acid | Limiting Reagent | 1.0 equiv | Solid, hygroscopic |

| Benzyl Alcohol | Nucleophile | 1.1 equiv | BP 205°C (High boiling) |

| p-Toluenesulfonic Acid (p-TsOH) | Catalyst | 0.05 equiv (5 mol%) | Monohydrate form acceptable |

| Toluene | Solvent | 10 mL / g of substrate | Forms azeotrope with |

| Sat.[3] | Workup | N/A | Neutralizes catalyst/excess acid |

Equipment Setup (Dean-Stark)

-

Reaction Vessel: 2-Neck Round Bottom Flask (RBF).

-

Water Removal: Dean-Stark Trap (10 mL or 20 mL capacity depending on scale).

-

Condenser: Reflux condenser (double-surface preferred for efficiency).

-

Heating: Oil bath with magnetic stirring (set to 130°C for Toluene reflux).

Step-by-Step Procedure

Phase 1: Reaction Initiation

-

Charge: To the RBF, add 2,4-dibromobutanoic acid (1.0 eq), Benzyl alcohol (1.1 eq), and p-TsOH (0.05 eq).

-

Solvate: Add Toluene (10 volumes).

-

Assemble: Attach the Dean-Stark trap and reflux condenser. Fill the Dean-Stark trap arm with fresh Toluene before heating.

-

Heat: Lower the flask into the pre-heated oil bath (130°C). Ensure vigorous stirring.

Phase 2: Monitoring & Completion

-

Reflux: Maintain reflux. You will observe cloudy distillate condensing and separating in the trap.

-

Endpoint: Monitor the water layer in the trap. The reaction is complete when water volume ceases to increase (Theoretical yield: ~0.36 mL water per 5g scale).

-

Typical Duration: 4 – 6 hours.

-

-

Cool: Remove from heat and allow to cool to room temperature (RT).

Phase 3: Workup & Purification

-

Wash: Transfer the reaction mixture to a separatory funnel.

-

Wash 1: Sat.

(2x) to remove p-TsOH and unreacted acid. Caution: Gas evolution ( -

Wash 2: Distilled Water (1x).

-

Wash 3: Brine (1x).

-

-

Dry: Dry the organic layer over anhydrous

. Filter. -

Concentrate: Remove Toluene via rotary evaporation (45°C, reduced pressure).

-

Final Polish: The resulting oil is typically >95% pure. If necessary, purify via short-path distillation (high vacuum) or column chromatography (Hexanes/EtOAc 9:1).

Visualization of Workflow

Reaction Scheme & Apparatus Logic

Figure 1: Cycle of azeotropic water removal driving the esterification equilibrium.

Mechanistic Pathway

Figure 2: Acid-catalyzed mechanism highlighting the critical water removal step.

Troubleshooting & Optimization

| Observation | Root Cause | Corrective Action |

| Low Water Collection | Leak in system or insufficient heat | Grease all joints; ensure oil bath is 20-30°C above solvent BP. Insulate the vertical arm of the Dean-Stark trap with foil/cotton. |

| Darkening/Charring | Catalyst degradation or oxidation | Switch to nitrogen atmosphere. Reduce p-TsOH load to 1 mol%. Ensure Benzyl alcohol is free of benzaldehyde. |

| Emulsion in Workup | Surfactant-like behavior of ester | Add solid NaCl to the separatory funnel to break the emulsion. |

| Low Yield | Lactonization side-reaction | Verify via NMR. If lactone is present, lower temperature (use Benzene, BP 80°C) or reduce reaction time. |

References

-

Smolecule. Benzyl 2,4-dibromobutanoate Synthesis & Properties. Retrieved from

-

BenchChem. Technical Support: Driving Esterification Equilibrium by Water Removal. Retrieved from

-

Organic Syntheses. General Procedures for Dean-Stark Azeotropic Distillation. Org.[3][4][5] Synth. 2012 , 89, 460. Retrieved from

-

Royal Society of Chemistry. The Dean-Stark Apparatus: Interactive Lab Primer. Retrieved from

-

National Institutes of Health (NIH). Enhanced Esterification of Benzyl Alcohol using Heterogeneous Catalysts. Retrieved from

Sources

Application Notes and Protocols: Benzyl 2,4-Dichlorobutanoate as a Versatile Precursor for Heterocycle Synthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth exploration of benzyl 2,4-dibromobutanoate as a strategic precursor for the synthesis of valuable heterocyclic scaffolds. Recognizing the prevalence of nitrogen-containing heterocycles in pharmaceuticals, this document details the synthetic pathways to access substituted pyrrolidines, piperidines, and morpholines starting from this versatile difunctionalized building block. The protocols herein are presented with a focus on the underlying mechanistic principles, offering researchers the rationale behind experimental choices and empowering them to adapt and innovate upon these foundational methods.

Introduction

Saturated nitrogen-containing heterocycles, such as pyrrolidines and piperidines, are ubiquitous structural motifs in a vast array of pharmaceuticals and biologically active compounds.[1][2] Their rigid, three-dimensional frameworks provide a scaffold for the precise spatial arrangement of functional groups, enabling high-affinity interactions with biological targets. Benzyl 2,4-dibromobutanoate has emerged as a valuable and versatile starting material for the construction of these important heterocyclic systems. Its unique structural feature of having two electrophilic centers at the C2 and C4 positions, coupled with a readily cleavable benzyl ester protecting group, allows for a convergent and efficient approach to a variety of substituted heterocycles. This guide will provide detailed protocols and mechanistic insights into the utilization of benzyl 2,4-dibromobutanoate in the synthesis of key heterocyclic structures relevant to drug discovery and development.

Synthesis of Benzyl 2,4-Dichlorobutanoate

The efficient synthesis of the precursor is paramount for its utility. Benzyl 2,4-dibromobutanoate can be reliably prepared from γ-butyrolactone. The synthesis involves a two-step process: bromination of the lactone followed by esterification with benzyl alcohol.

Protocol 1: Synthesis of Benzyl 2,4-Dichlorobutanoate

Materials:

-

γ-Butyrolactone

-

Bromine (Br₂)

-

Red phosphorus

-

Benzyl alcohol

-

Thionyl chloride (SOCl₂)

-

Anhydrous toluene

-

Anhydrous dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

Synthesis of 2,4-Dibromobutanoyl Bromide: In a fume hood, cautiously add red phosphorus (0.1 eq) to γ-butyrolactone (1.0 eq). Slowly add bromine (2.2 eq) dropwise while maintaining the temperature below 40 °C. After the addition is complete, stir the mixture at room temperature for 1 hour, then heat to 80 °C for 4 hours. Cool the reaction mixture to room temperature and distill under reduced pressure to afford 2,4-dibromobutanoyl bromide.

-

Esterification: To a solution of benzyl alcohol (1.2 eq) in anhydrous toluene, add 2,4-dibromobutanoyl bromide (1.0 eq) dropwise at 0 °C. Allow the reaction to warm to room temperature and stir for 12 hours. Quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution. Separate the organic layer, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield pure benzyl 2,4-dibromobutanoate.

Synthesis of Substituted Pyrrolidine-2-carboxylates

The reaction of benzyl 2,4-dibromobutanoate with primary amines is a direct and efficient method for the synthesis of N-substituted pyrrolidine-2-carboxylates. The reaction proceeds via a tandem nucleophilic substitution mechanism.

Mechanistic Rationale

The primary amine first attacks the more reactive C4 position (less sterically hindered and activated by the adjacent ester), displacing one of the bromide ions in an SN2 reaction. This is followed by an intramolecular SN2 cyclization, where the newly introduced nitrogen attacks the C2 position, displacing the second bromide and forming the five-membered pyrrolidine ring. The use of a non-nucleophilic base is crucial to neutralize the HBr generated during the reaction without competing with the primary amine.

Caption: General workflow for pyrrolidine synthesis.

Protocol 2: Synthesis of Benzyl 1-benzylpyrrolidine-2-carboxylate

Materials:

-

Benzyl 2,4-dibromobutanoate

-

Benzylamine

-

Potassium carbonate (K₂CO₃)

-

Anhydrous acetonitrile (MeCN)

-

Ethyl acetate (EtOAc)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

To a solution of benzyl 2,4-dibromobutanoate (1.0 eq) in anhydrous acetonitrile, add benzylamine (1.1 eq) and potassium carbonate (2.5 eq).

-

Heat the reaction mixture to reflux (approximately 82 °C) and monitor the reaction progress by TLC.

-

Upon completion (typically 12-24 hours), cool the reaction to room temperature and filter off the inorganic salts.

-

Concentrate the filtrate under reduced pressure.

-

Dissolve the residue in ethyl acetate and wash with saturated aqueous NaHCO₃ solution and then with brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to afford benzyl 1-benzylpyrrolidine-2-carboxylate.

| Entry | Amine | Product | Typical Yield (%) |

| 1 | Benzylamine | Benzyl 1-benzylpyrrolidine-2-carboxylate | 75-85 |

| 2 | Aniline | Benzyl 1-phenylpyrrolidine-2-carboxylate | 60-70 |

| 3 | p-Methoxyaniline | Benzyl 1-(4-methoxyphenyl)pyrrolidine-2-carboxylate | 65-75 |

Synthesis of Substituted Piperidine-2-carboxylates

While the formation of the five-membered pyrrolidine ring is kinetically favored, the synthesis of six-membered piperidine rings can be achieved under certain conditions, although it is generally more challenging from a 2,4-dihalo precursor. A plausible, albeit less direct, strategy involves a modification of the starting materials or reaction conditions to favor a 6-endo-tet cyclization, which is generally disfavored by Baldwin's rules. A more reliable approach involves using a precursor that is already set up for a 6-exo-tet cyclization.

A hypothetical two-step approach could involve an initial reaction at the C2 position followed by chain extension and subsequent cyclization. However, a more direct, albeit likely lower-yielding, approach might be attempted by carefully controlling reaction conditions to favor the thermodynamically controlled piperidine product.

Conceptual Protocol 3: Synthesis of Benzyl 1-benzylpiperidine-2-carboxylate (Generalized Approach)

Note: This is a generalized protocol based on established principles of nucleophilic substitution and may require significant optimization.[3]

Materials:

-

Benzyl 2,4-dibromobutanoate

-

Benzylamine

-

A bulky, non-nucleophilic base (e.g., Proton-Sponge®)

-

High-boiling point aprotic solvent (e.g., DMF or DMSO)

-

Ethyl acetate (EtOAc)

-

Water

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

In a high-pressure reaction vessel, dissolve benzyl 2,4-dibromobutanoate (1.0 eq) in the chosen high-boiling point solvent.

-

Add benzylamine (1.1 eq) and the bulky base (2.5 eq).

-

Heat the reaction mixture to a high temperature (e.g., 120-150 °C) and monitor for product formation.

-

After cooling, dilute the reaction mixture with ethyl acetate and wash extensively with water to remove the solvent and base.

-

Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate.

-

Analyze the crude product mixture for the presence of the desired piperidine and purify by chromatography.

Synthesis of Substituted Morpholine-2-carboxylates

The synthesis of morpholines from benzyl 2,4-dibromobutanoate requires a dinucleophile containing both a nitrogen and an oxygen atom, such as an amino alcohol. The reaction is expected to proceed via a tandem cyclization pathway.

Mechanistic Rationale

The more nucleophilic amine of the amino alcohol will likely attack the C4 position first. Subsequent intramolecular cyclization can then occur in two ways: the nitrogen can attack the C2 position to form a piperazine-2-ol derivative, or the hydroxyl group can attack the C2 position to form the desired morpholine. The regioselectivity of the cyclization will depend on the relative nucleophilicity of the nitrogen and oxygen atoms and the reaction conditions. The use of a base to deprotonate the hydroxyl group can favor its nucleophilic attack.

Caption: General workflow for morpholine synthesis.

Protocol 4: Synthesis of Benzyl 4-benzylmorpholine-2-carboxylate (Generalized Approach)

Note: This protocol is a generalized procedure based on established synthetic strategies for morpholine synthesis and may require optimization.[4][5]

Materials:

-

Benzyl 2,4-dibromobutanoate

-

N-benzylethanolamine

-

Sodium hydride (NaH, 60% dispersion in mineral oil)

-

Anhydrous tetrahydrofuran (THF)

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Ethyl acetate (EtOAc)

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

In a flame-dried flask under an inert atmosphere, suspend sodium hydride (2.2 eq) in anhydrous THF.

-

Add a solution of N-benzylethanolamine (1.1 eq) in anhydrous THF dropwise at 0 °C.

-

Allow the mixture to stir at room temperature for 30 minutes.

-

Cool the mixture back to 0 °C and add a solution of benzyl 2,4-dibromobutanoate (1.0 eq) in anhydrous THF dropwise.

-

Allow the reaction to warm to room temperature and then heat to reflux until the starting material is consumed (monitor by TLC).

-

Cool the reaction to 0 °C and carefully quench with saturated aqueous NH₄Cl solution.

-

Extract the aqueous layer with ethyl acetate.

-

Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate.

-

Purify the crude product by column chromatography.

Conclusion

Benzyl 2,4-dibromobutanoate is a highly effective and versatile precursor for the synthesis of a range of medicinally relevant heterocyclic compounds. The protocols and mechanistic discussions provided in this guide offer a solid foundation for researchers to explore the rich chemistry of this building block. The ability to readily access substituted pyrrolidines, and with further development, piperidines and morpholines, underscores the importance of benzyl 2,4-dibromobutanoate in the synthetic chemist's toolbox for drug discovery and development.

References

-

Balakumar, R., et al. (2018). Enantiospecific Synthesis of 2‐Substituted Piperidine‐4‐carboxylic Acids from α‐Amino Acids. Asian Journal of Organic Chemistry, 7(9), 1833-1844. [Link]

- Chebanov, V. A., et al. (2008). Domino reactions in the synthesis of pyrroles and their fused derivatives. Russian Chemical Reviews, 77(3), 235-263.

- D'hooghe, M., & De Kimpe, N. (2008). Recent developments in the synthesis of substituted piperidines. Aldrichimica Acta, 41(3), 67-80.

-

Wolfe, J. P., et al. (2007). A New Strategy for the Synthesis of Substituted Morpholines. Organic letters, 9(22), 4539–4542. [Link]

-

Fujita, K. I., Fujii, T., & Yamaguchi, R. (2004). Cp*Ir-Catalyzed N-Heterocyclization of Primary Amines with Diols: A New Catalytic System for the Synthesis of Cyclic Amines. Organic Letters, 6(20), 3525–3528. [Link]

- Blanco-Ania, D., et al. (2010). Synthesis of dihydrouracils spiro-fused to pyrrolidines: druglike molecules based on the 2-arylethyl amine scaffold. Molecules, 15(12), 9236-9253.

- Meshram, H. M., et al. (2012). DABCO Promoted an Efficient and Convenient Synthesis of Pyrrole in Aqueous Medium. International Journal of Organic Chemistry, 2(2), 159-165.

-

Organic Chemistry Portal. (n.d.). Pyrrolidine synthesis. [Link]

-

S. Vice, T. Bara, A. Bauer, C. A. Evans, J. Fort, H. Josien, S. McCombie, M. Miller, D. Nazzareno, A. Palani, J. Tagat, J. Org. Chem, 2001, 66, 2487-2492. [Link]

- Palchykov, V. A., & Chebanov, V. A. (2019). Recent progress in the synthesis of morpholines. Chemistry of Heterocyclic Compounds, 55(4-5), 324-332.

-

Organic Chemistry Portal. (n.d.). Morpholine synthesis. [Link]

-

Smolobochkin, A., et al. (2024). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. International journal of molecular sciences, 25(20), 11158. [Link]

-

Atar, A. B. (2022). Synthesis of N-(substituted phenyl) pyrrolidine-2-carboxamide as Novel Anticonvulsant Agents. Research & Reviews: Journal of Chemistry. [Link]

-

Alex, A., et al. (2022). Synthesis of New Optically Active 2-Pyrrolidinones. Molecules (Basel, Switzerland), 17(10), 11643–11656. [Link]

- Shintani, R., & Hayashi, T. (2007). Copper-catalyzed asymmetric synthesis of 2-substituted pyrrolidines and piperidines from N-tosyl-4-pentenylamine and -5-hexenylamine. Journal of the American Chemical Society, 129(47), 14866–14867.

Sources

- 1. Pyrrolidine and Piperidine Formation Via Copper(II) Carboxylate Promoted Intramolecular Carboamination of Unactivated Olefins: Diastereoselectivity and Mechanism - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Use of N-substituted-2-pyrrolidone-4-carboxylic acids as bio-based monomers for alkyd syntheses: route to 100% bio-based alkyd emulsions | springerprofessional.de [springerprofessional.de]

- 5. A New Strategy for the Synthesis of Substituted Morpholines - PMC [pmc.ncbi.nlm.nih.gov]

protecting group strategies involving Benzyl 2,4-dibromobutanoate

Application Note: Strategic Utilization of Benzyl 2,4-Dibromobutanoate for Azetidine-2-Carboxylate Scaffolds

Executive Summary

This guide details the strategic application of Benzyl 2,4-dibromobutanoate (CAS: 23085-60-1) in organic synthesis.[1][2] Unlike standard protecting group reagents (e.g., Boc-anhydride) that mask a functional group directly, this reagent acts as a bifunctional linchpin . It simultaneously introduces a constrained four-membered ring (azetidine) and a Benzyl (Bn) ester protecting group .

This strategy is critical in Peptidomimetic Drug Design , allowing the conversion of primary amines into Azetidine-2-carboxylic acid (Aze) derivatives—proline homologues that induce specific secondary structures (turn-inducing elements) in peptides. The inclusion of the benzyl ester is a tactical choice: it allows for neutral hydrogenolytic deprotection , preserving the strain-sensitive azetidine ring which often degrades under the acidic or basic conditions required for methyl or ethyl ester hydrolysis.

Strategic Rationale & Mechanism

The "Masked" Scaffold Strategy

The reaction involves a double nucleophilic substitution. The primary amine acts as the nucleophile, displacing both bromide atoms to form the azetidine ring.

-

Why Benzyl 2,4-dibromobutanoate?

-

Orthogonality: The resulting benzyl ester is orthogonal to common amine protecting groups (Boc, Fmoc) and side-chain protections (t-Bu).

-

Ring Stability: Azetidine rings are strained (~26 kcal/mol). Traditional ester hydrolysis (LiOH/MeOH or HCl/H2O) risks ring-opening or polymerization. The benzyl group allows cleavage via catalytic hydrogenation (

, Pd/C), which is gentle and preserves the ring integrity. -

Stereocontrol: When using chiral amines (e.g.,

-methylbenzylamine), the reaction can yield diastereomerically enriched azetidines, allowing for the synthesis of optically active non-proteinogenic amino acids.

-

Mechanistic Pathway

The reaction proceeds via a stepwise alkylation:

- -Displacement: The amine attacks the less hindered primary bromide at the C4 position.

- -Cyclization: The resulting secondary amine attacks the secondary bromide at the C2 position (facilitated by the inductive effect of the ester), closing the ring.

Figure 1: Mechanistic pathway for the conversion of primary amines to benzyl-protected azetidines.

Experimental Protocols

Safety Pre-Requisites

-

Hazard: Benzyl 2,4-dibromobutanoate is a potent lachrymator and skin irritant. All operations must be performed in a high-efficiency fume hood.

-

PPE: Double nitrile gloves, chemical splash goggles, and lab coat.

Protocol A: Synthesis of N-Substituted Azetidine-2-Carboxylates

Target: Conversion of a primary amine (e.g., phenylethylamine, benzylamine) into the protected amino acid scaffold.

Reagents:

-

Primary Amine (1.05 equiv)

-

Sodium Bicarbonate (

) (5.0 equiv) or Triethylamine ( -

Acetonitrile (MeCN) (anhydrous)

Step-by-Step Procedure:

-

Setup: Flame-dry a round-bottom flask equipped with a magnetic stir bar and a reflux condenser. Flush with Argon or Nitrogen.[6]

-

Dissolution: Dissolve Benzyl 2,4-dibromobutanoate (e.g., 2.87 mmol, ~965 mg) in anhydrous MeCN (14 mL).

-

Addition: Add the Primary Amine (3.0 mmol) and

(14.4 mmol, 1.21 g) to the solution.-

Note: If using a volatile amine, add it last via syringe.

-

-

Reaction: Heat the mixture to reflux (approx. 82°C) . Stir vigorously for 12–16 hours .

-

Monitoring: Monitor via TLC (Hexane/EtOAc 4:1).[6] The starting dibromide spot (

) should disappear, and a lower running spot (Azetidine) should appear.

-

-

Work-up:

-

Cool the reaction to room temperature.[6]

-

Filter off the solid salts through a pad of Celite. Rinse the pad with EtOAc.

-

Concentrate the filtrate under reduced pressure to yield the crude oil.

-

-

Purification: Purify via Flash Column Chromatography on silica gel.

-

Eluent: Gradient of Hexane/EtOAc (10:1 to 4:1).

-

Yield: Typical yields range from 30% to 75% depending on the steric bulk of the amine.

-

Protocol B: Deprotection (Benzyl Ester Cleavage)

Target: Removal of the Benzyl group to yield the free Azetidine-2-carboxylic acid (Zwitterion form) without ring opening.

Reagents:

-

N-Substituted Azetidine-2-COOBn (from Protocol A)

-

Palladium on Carbon (Pd/C, 10% w/w)

-

Methanol (MeOH) or Ethanol (EtOH)

-

Hydrogen Gas (

) (Balloon pressure)

Step-by-Step Procedure:

-

Dissolution: Dissolve the benzyl ester substrate in MeOH (0.1 M concentration).

-

Catalyst Addition: Carefully add 10 wt% Pd/C (approx. 10-20% by mass of the substrate) under an inert atmosphere (Nitrogen).

-

Caution: Dry Pd/C is pyrophoric.

-

-

Hydrogenation: Purge the flask with

gas (balloon). Stir at room temperature for 2–4 hours . -

Filtration: Filter the mixture through a Celite pad to remove the catalyst. Wash with MeOH.

-

Isolation: Evaporate the solvent. The product is usually obtained as a white solid (zwitterion).

-

Note: Do not use acid in the workup unless converting to a hydrochloride salt, and ensure the temperature remains low to prevent polymerization.

-

Data & Optimization

Table 1: Solvent and Base Effects on Cyclization Efficiency

| Solvent | Base | Temperature | Time | Yield (Typical) | Notes |

| Acetonitrile | Reflux | 12 h | 65-75% | Recommended. Cleanest profile. | |

| Toluene | Reflux | 16 h | 40-55% | Higher polymerization side-products. | |